molecular formula C9H4ClF2N B12312583 3-Chloro-5,7-difluoroisoquinoline

3-Chloro-5,7-difluoroisoquinoline

Cat. No.: B12312583
M. Wt: 199.58 g/mol
InChI Key: KNHVKZZJYJZFHR-UHFFFAOYSA-N
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Description

3-Chloro-5,7-difluoroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-difluoroisoquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine atoms on a pre-fluorinated isoquinoline precursor. For example, 3,5,6,7,8-pentachloroisoquinoline can be treated with cesium fluoride in deuterated dimethyl sulfoxide at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar nucleophilic substitution techniques. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-difluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, fluorinated isoquinolines are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication .

Comparison with Similar Compounds

  • 3-Chloro-1-fluoroisoquinoline
  • 5,6,7,8-Tetrachloroquinoline
  • 7-Fluoro-4-chloroquinoline

Comparison: 3-Chloro-5,7-difluoroisoquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H4ClF2N

Molecular Weight

199.58 g/mol

IUPAC Name

3-chloro-5,7-difluoroisoquinoline

InChI

InChI=1S/C9H4ClF2N/c10-9-3-7-5(4-13-9)1-6(11)2-8(7)12/h1-4H

InChI Key

KNHVKZZJYJZFHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CC(=NC=C21)Cl)F)F

Origin of Product

United States

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